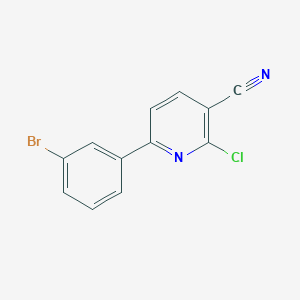

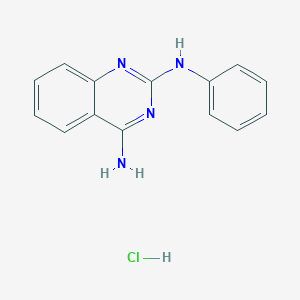

N~2~-Phenyl-2,4-quinazolinediamine hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

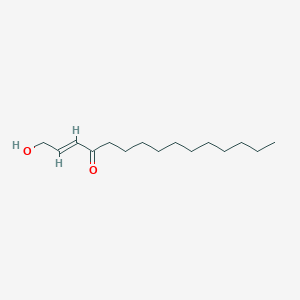

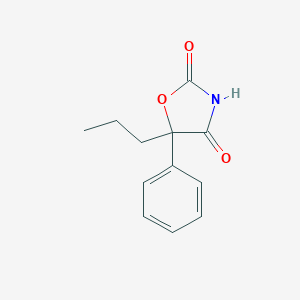

N~2~-Phenyl-2,4-quinazolinediamine hydrochloride (NPDHCl) is a widely used organic compound in the scientific and industrial research fields. It is a white powder that is soluble in water, alcohol, and other polar solvents. NPDHCl has several unique properties that make it a valuable tool for researchers, including its ability to form stable complexes with metal ions and its ability to act as a catalyst for organic reactions.

Aplicaciones Científicas De Investigación

Optoelectronic Materials

Quinazoline derivatives, including N-2-Phenyl-2,4-quinazolinediamine hydrochloride, have been extensively studied for their applications in optoelectronic devices. These compounds are integral in the development of luminescent materials, photoelectric conversion elements, and organic light-emitting diodes (OLEDs). The incorporation of quinazoline and pyrimidine fragments into π-extended conjugated systems has proven valuable for creating novel optoelectronic materials. Such materials are used in OLEDs, including white OLEDs and highly efficient red phosphorescent OLEDs, demonstrating the significant potential of quinazoline derivatives in improving the performance and efficiency of optoelectronic devices (Lipunova, Nosova, Charushin, & Chupakhin, 2018).

Anticancer Applications

Quinazoline derivatives have shown a wide range of biological properties, including potent anticancer activity. These compounds have been identified as promising candidates for cancer treatment, demonstrating the ability to inhibit EGFR and other therapeutic protein targets. The development of novel quinazoline compounds as anticancer drugs remains a promising field, with recent patents approving their use as inhibitors of kinases, histone deacetylase, Nox, and some metabolic pathways. This suggests the broad utility of quinazoline derivatives in developing new therapeutic strategies for cancer treatment (Ravez, Castillo-Aguilera, Depreux, & Goossens, 2015).

Novel Therapeutic Compounds

The versatility of quinazoline derivatives extends beyond anticancer applications, with significant contributions to the discovery of new therapeutic agents. These compounds have been explored for their potential in treating various diseases, showcasing diverse biological activities. For instance, the synthesis of novel 2-methyl-3-(1’3’4-thiadiazole-2- yl)-4-(3H) quinazolinones has revealed antibacterial activity against common pathogens. This highlights the potential of quinazoline derivatives in contributing to the development of new antibiotics and addressing the challenge of antibiotic resistance (Tiwary, Pradhan, Nanda, & Chakraborty, 2016).

Propiedades

IUPAC Name |

2-N-phenylquinazoline-2,4-diamine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N4.ClH/c15-13-11-8-4-5-9-12(11)17-14(18-13)16-10-6-2-1-3-7-10;/h1-9H,(H3,15,16,17,18);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAMJTIDFCDOMHW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=NC3=CC=CC=C3C(=N2)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13ClN4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80387962 |

Source

|

| Record name | N*2*-Phenyl-quinazoline-2,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80387962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.73 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

139308-45-5 |

Source

|

| Record name | N*2*-Phenyl-quinazoline-2,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80387962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Benzyl-octahydro-pyrrolo[3,4-b]pyrrole](/img/structure/B136922.png)

![4-(2-nitroimidazol-1-yl)-N-[2-(5-nitroimidazol-1-yl)ethyl]butanamide](/img/structure/B136924.png)